molecular formula C17H14FN3O B6346835 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine CAS No. 1354940-02-5

4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine

Cat. No.: B6346835
CAS No.: 1354940-02-5
M. Wt: 295.31 g/mol
InChI Key: AOXSKZYDXTWBKL-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine class This compound is characterized by the presence of a fluorophenyl group at the 4-position, a methoxyphenyl group at the 6-position, and an amine group at the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and substituted benzaldehydes.

    Introduction of Substituents: The fluorophenyl and methoxyphenyl groups are introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents to facilitate the substitution process.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Scale-Up of Synthetic Routes: The synthetic routes used in laboratory settings are scaled up to accommodate larger quantities of reactants and solvents.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.

    Automated Purification Systems: Industrial purification processes may utilize automated systems such as high-performance liquid chromatography (HPLC) to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or methoxy groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Strong bases such as sodium hydride in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the original substituents.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine or methoxy groups.

Scientific Research Applications

4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their catalytic activity.

    Receptor Binding: Interacting with cellular receptors and modulating their signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs and affecting DNA replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine: Similar structure with a chlorine atom instead of a fluorine atom.

    4-(2-Fluorophenyl)-6-(4-hydroxyphenyl)pyrimidin-2-amine: Similar structure with a hydroxy group instead of a methoxy group.

    4-(2-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine: Similar structure with a methyl group instead of a methoxy group.

Uniqueness

4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is unique due to the specific combination of fluorophenyl and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

4-(2-fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O/c1-22-12-8-6-11(7-9-12)15-10-16(21-17(19)20-15)13-4-2-3-5-14(13)18/h2-10H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXSKZYDXTWBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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